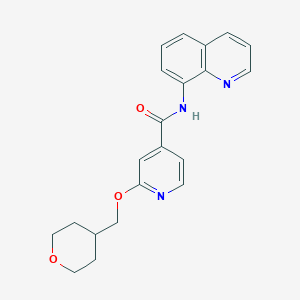

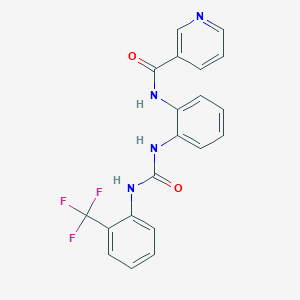

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient found in various food sources. Nicotinamide is involved in numerous biochemical processes, including the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . The compound appears to be a synthetic molecule that may have been designed to interact with biological systems, potentially modifying the activity of nicotinamide or its metabolites.

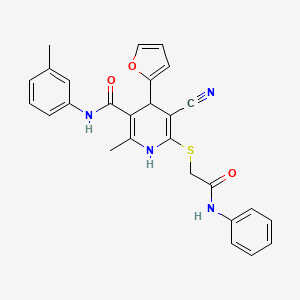

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps to introduce various functional groups. For example, a two-step methodology has been reported for the synthesis of beta-nicotinamide riboside and related nucleosides, which could be relevant to the synthesis of the compound . The synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid also provides insight into the chemical manipulation of the nicotinamide structure to produce novel compounds with potential herbicidal activity . These methods may involve coupling reactions, protection/deprotection strategies, and purification techniques to achieve the desired product.

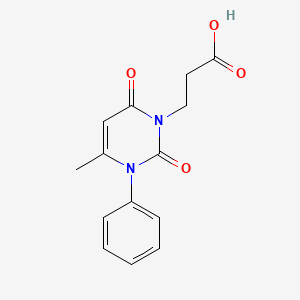

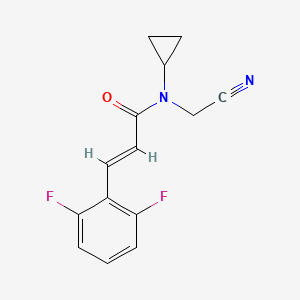

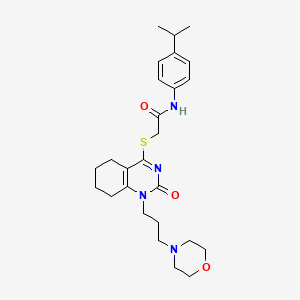

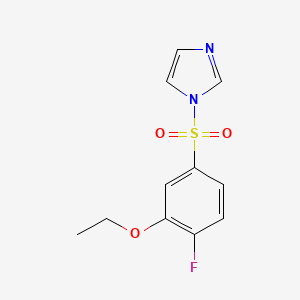

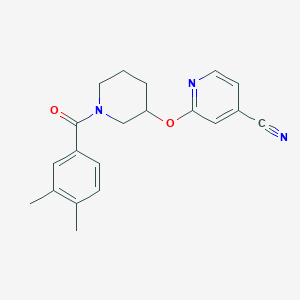

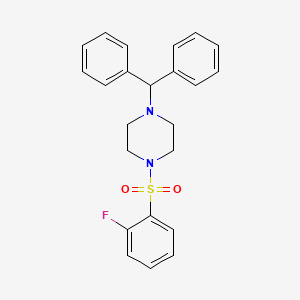

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be elucidated using various spectroscopic and computational techniques. For instance, vibrational spectroscopic studies, along with quantum chemical calculations, have been used to predict the stable molecular structure and vibrational frequencies of N-phenyl-3-pyridinecarboxamide . Such analyses can provide detailed information about the electronic transitions, intra-molecular interactions, and reactive sites of the molecule, which are crucial for understanding its biological activity and potential pharmaceutical applications.

Chemical Reactions Analysis

Nicotinamide and its derivatives can undergo various chemical reactions, including methylation and oxidation, to form metabolites such as N-methyl-2-pyridone-5-carboxamide (2PY) . These metabolites can have significant biological activities, including toxic effects in certain contexts, such as uremia . The chemical behavior of nicotinamide derivatives under physiological conditions is essential for predicting their metabolic fate and potential as therapeutic agents.

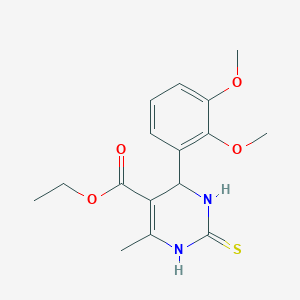

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the formation of hydrogen-bonded dimers and the presence of various intermolecular interactions can affect the compound's crystalline structure and its interactions with biological molecules . Understanding these properties is vital for the development of pharmaceuticals, as they determine the compound's bioavailability and pharmacokinetics.

Relevant Case Studies

Several studies have explored the biological activities of nicotinamide derivatives. For instance, substituted N-phenyl nicotinamides have been identified as potent inducers of apoptosis in cancer cells, with some compounds showing activity in drug-resistant cell lines . Additionally, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and evaluated as potential anticancer agents that inhibit tubulin polymerization, with some showing significant activity against a panel of human cancer cell lines . These case studies highlight the therapeutic potential of nicotinamide derivatives in the treatment of cancer.

Eigenschaften

IUPAC Name |

N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c21-20(22,23)14-7-1-2-8-15(14)26-19(29)27-17-10-4-3-9-16(17)25-18(28)13-6-5-11-24-12-13/h1-12H,(H,25,28)(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWFRCPORZCUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)

![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)